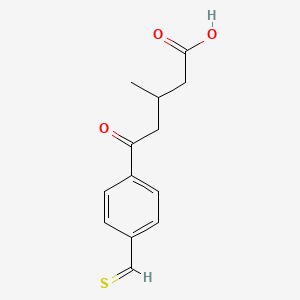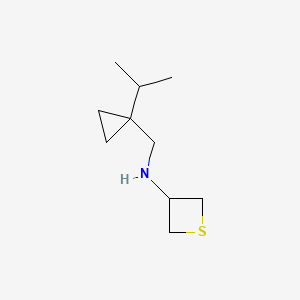![molecular formula C11H17N B12991461 3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane](/img/structure/B12991461.png)
3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethylene)-8-azabicyclo[321]octane is a bicyclic compound with a unique structure that includes a cyclopropylmethylene group and an azabicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where an α,β-unsaturated ketone reacts with a trimethylsilylether derivative to form the bicyclo[3.2.1]octane framework . Another method includes the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and other advanced technologies could enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropylmethylene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: Shares the bicyclic framework but lacks the cyclopropylmethylene group.
Tricyclo[3.2.1.02.7]octane: Contains an additional ring, making it more complex.
8-Oxabicyclo[3.2.1]octane: Contains an oxygen atom in the bicyclic framework.
Uniqueness
3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane is unique due to the presence of both the cyclopropylmethylene group and the azabicyclo[3.2.1]octane framework. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
3-(cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H17N/c1-2-8(1)5-9-6-10-3-4-11(7-9)12-10/h5,8,10-12H,1-4,6-7H2 |
InChI Key |
GIGIADLIRNFFMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C=C2CC3CCC(C2)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


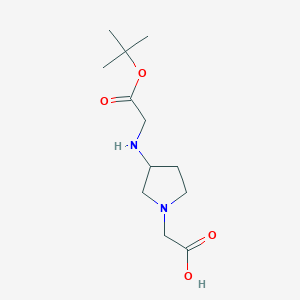


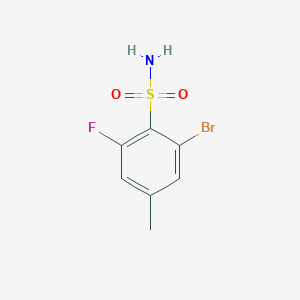
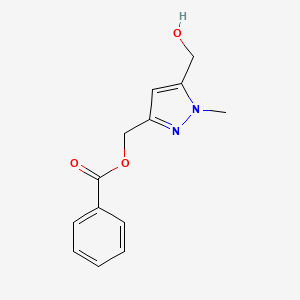
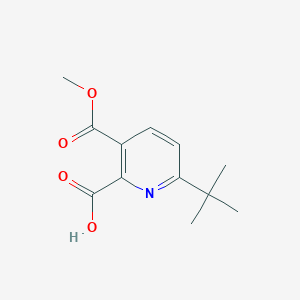
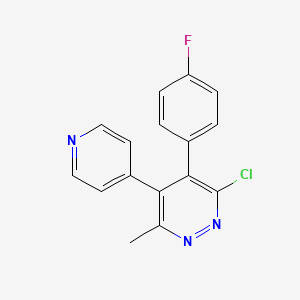
![(1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12991431.png)
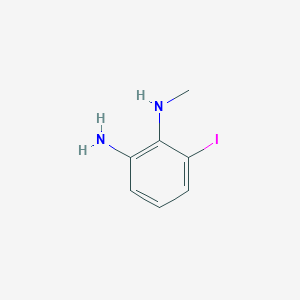
![1-Ethynyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12991437.png)
![(S)-N-(1-(3-(5-(ethylamino)-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12991439.png)
